3-Ethyl-3,9-diazabicyclo[4.2.1]nonane
Description
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic secondary amine characterized by a seven-membered ring system fused with a two-membered bridge containing two nitrogen atoms. The ethyl substituent at position 3 distinguishes it from related compounds, influencing its physicochemical and biological properties. This scaffold is synthetically accessible via alkylation of intermediates like 9-methyl-3,9-diazabicyclo[4.2.1]nonane (compound 25) with ethyl chloroformate, followed by deprotection steps . The bicyclo[4.2.1]nonane core is structurally rigid, making it a valuable template for drug design, particularly in neurological and antimicrobial applications .
Properties
IUPAC Name |
3-ethyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-5-8-3-4-9(7-11)10-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWDBILSDMYGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with alkenes, followed by reduction and lactamization. For instance, a one-pot methodology has been developed for the diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffolds . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and cycloaddition processes are generally scalable for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, which are integral in the synthesis of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups yields amines, while oxidation can produce oxides or other oxygen-containing derivatives.
Scientific Research Applications
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane has several scientific research applications:
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin peptides to their receptors, thereby modulating sleep-wake cycles and other physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane, highlighting differences in substituents, synthesis, and biological activity:
Key Findings:
Substituent Effects: Ethyl vs. Benzyl vs. Alkyl: Benzyl derivatives exhibit stronger aromatic interactions with receptors, as seen in antitumor activity against Plasmodium falciparum .
Biological Activity: The bicyclo[4.2.1]nonane core is critical for antibacterial quinolones (e.g., danofloxacin), where the 9-methyl variant contributes to pharmacokinetic stability . In opioid receptor studies, the [3.3.1]nonane system (DBN) outperforms [4.2.1] analogs due to conformational flexibility, though sulfur substitution (S-DBN) retains activity while altering selectivity .
Synthetic Accessibility: 3-Ethyl derivatives are synthesized via straightforward alkylation, whereas benzyl analogs require boronic acid coupling, increasing complexity . Enantiopure forms (e.g., (1S,6R)-3,9-diazabicyclo[4.2.1]nonane) are achievable via crystallization-induced diastereomer transformation (CIDT), crucial for chiral drug development .
Research Implications
- Drug Design : The ethyl-substituted variant balances lipophilicity and solubility, making it suitable for central nervous system (CNS) targets. Benzyl derivatives are better suited for antiparasitic applications.
- Structural Optimization : Substitution at N3 allows fine-tuning of receptor interactions without altering the rigid bicyclic scaffold .
- Future Directions: Comparative studies on metabolic stability and toxicity profiles of ethyl vs.
Biological Activity
Overview
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic organic compound with the molecular formula CHN. This compound is notable for its unique structure, which includes two nitrogen atoms in a bicyclic framework. The presence of the ethyl group is significant as it influences both the chemical reactivity and biological activity of the compound. Research indicates that derivatives of this compound exhibit various biological activities, including potential applications in pharmacology and medicinal chemistry.
The synthesis of this compound typically involves cycloaddition reactions, particularly the reaction of azomethine ylides with alkenes. This method allows for the construction of complex molecular structures that are crucial in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 166.25 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research has identified several biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Antitumor Activity : Compounds related to this bicyclic structure have been investigated for their ability to inhibit tumor growth in various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells.
- Orexin Receptor Antagonism : Some derivatives act as dual orexin receptor antagonists, which may help in modulating sleep-wake cycles and treating sleep disorders.
Case Studies
-
Antitumor Efficacy : A study evaluating the effects of a derivative of this compound on MCF-7 cells revealed a significant reduction in cell viability at concentrations ranging from 10 to 50 μM over 48 hours.
- Results :
- IC = 25 μM
- Mechanism: Induction of apoptosis via caspase activation.
- Results :
-
Antimicrobial Properties : Another study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 5 μg/mL.
- Results :
- Zone of inhibition: 15 mm against S. aureus.
- Minimum inhibitory concentration (MIC): 5 μg/mL.
- Results :
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Orexin Receptors : By inhibiting orexin receptors, the compound can modulate neuropeptide signaling pathways involved in sleep regulation.
- Cellular Pathways : The antitumor effects are believed to involve the activation of apoptotic pathways through mitochondrial dysfunction and caspase cascade activation.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with its parent compound, 3,9-diazabicyclo[4.2.1]nonane, which lacks the ethyl substituent:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antitumor Activity | Orexin Receptor Antagonism |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3,9-Diazabicyclo[4.2.1]nonane | Limited | No | No |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
